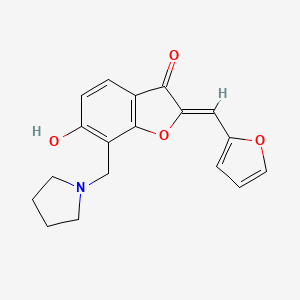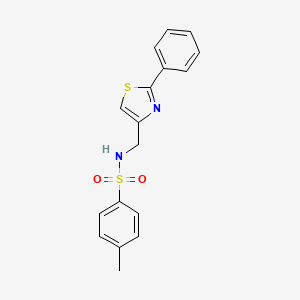
4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazole rings are nitrogen-containing heterocycles that are often incorporated into various bioactive molecules due to their versatile chemical properties. This compound has been studied for its potential fungicidal and antibacterial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylthiazol-4-ylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
化学反応の分析
Types of Reactions
4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may yield primary or secondary amines .
科学的研究の応用
4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide has been investigated for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential fungicidal activity against various plant pathogens.
Medicine: Investigated for its antibacterial properties, particularly against resistant strains of bacteria.
作用機序
The mechanism of action of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets:
Fungicidal Activity: It disrupts the cell membrane integrity of fungi, leading to cell lysis and death.
Antibacterial Activity: It inhibits bacterial cell wall synthesis and disrupts membrane function, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide: Exhibits similar fungicidal activity.
N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives: A class of compounds with varying degrees of fungicidal and antibacterial activities.
Uniqueness
4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring and a sulfonamide group makes it a versatile compound for various applications in scientific research and industry .
特性
IUPAC Name |
4-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-7-9-16(10-8-13)23(20,21)18-11-15-12-22-17(19-15)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSGUYIQYGGHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide](/img/structure/B2904872.png)
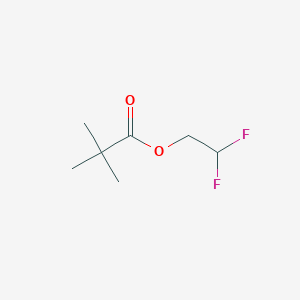
![N-[(3-chlorophenyl)methyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2904876.png)
![3-METHYL-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE](/img/structure/B2904881.png)
![N-(2,5-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2904882.png)
![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)
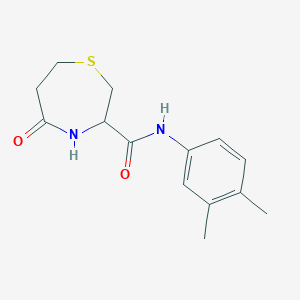
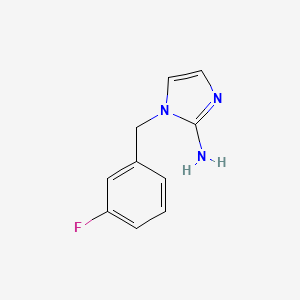

![N-[2-(dimethylamino)-2-phenylethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2904888.png)
![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)
